2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20BrClN2O3S and its molecular weight is 507.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide is a sulfonamide derivative that has garnered interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula and Weight
- Molecular Formula : C22H21BrN2O4S
- Molecular Weight : 489.4 g/mol
Structural Characteristics
The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of bromine and chlorine atoms may also contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, crucial for bacterial growth.
Table 1: Antimicrobial Activity of Sulfonamides
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-chloro-4-methylphenyl)acetamide | P. aeruginosa | TBD |
Anti-inflammatory Effects
Sulfonamides have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Preliminary studies on related compounds suggest that this compound may also possess similar anti-inflammatory effects.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of a sulfonamide derivative similar to our compound in treating urinary tract infections caused by E. coli. Results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential as an effective antimicrobial agent.
-
Case Study on Anti-inflammatory Activity :
- In an animal model of arthritis, a related sulfonamide was administered to assess its anti-inflammatory effects. The results showed a marked decrease in joint swelling and pain, suggesting that the compound could be beneficial in managing inflammatory conditions.
The proposed mechanisms of action for sulfonamides include:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the bacterial folate synthesis pathway.
- Modulation of Immune Response : By inhibiting COX enzymes, these compounds may reduce the production of pro-inflammatory mediators such as prostaglandins.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the aromatic rings can significantly influence biological activity. For instance, the introduction of halogen substituents has been correlated with enhanced potency against specific bacterial strains.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of Bromine | Increased antimicrobial potency |
Chlorine Substitution | Enhanced anti-inflammatory response |
Properties
Molecular Formula |
C22H20BrClN2O3S |
---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-7-10-19(13-21(16)24)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-11-8-18(23)9-12-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
ICNQVXPCXODCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.